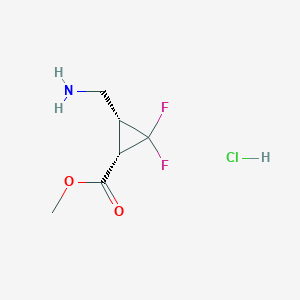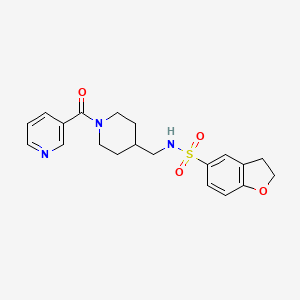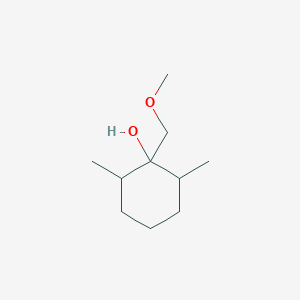
RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the difluorocyclopropane moiety imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, which involves the addition of a carbene or carbenoid to an alkene.
Introduction of the Difluoro Group: The difluoro group is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Aminomethylation: The aminomethyl group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as increased chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The difluorocyclopropane moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
- Ethyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
- Propyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
Uniqueness
RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of the difluorocyclopropane moiety. This imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-3(2-9)6(4,7)8;/h3-4H,2,9H2,1H3;1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZNUBWGTJBGHJ-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C1(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](C1(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Cyanocyclohexyl)-2-[8-(dimethylamino)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]acetamide](/img/structure/B2546121.png)
![3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2546122.png)
![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)

![4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2546126.png)
![2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2546127.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)
![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)
![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)
